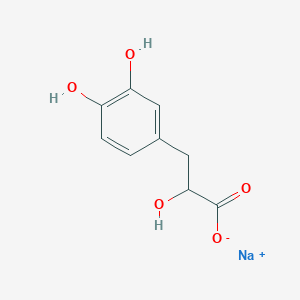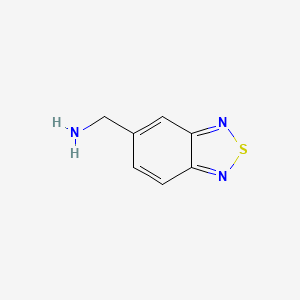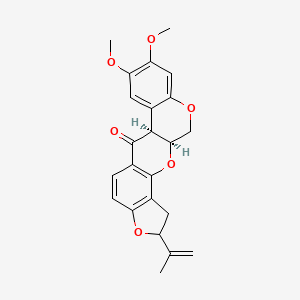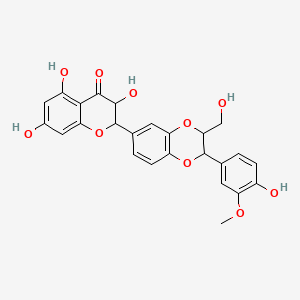
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.
準備方法
The synthesis of sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions to achieve the desired product . Industrial production methods often involve large-scale synthesis techniques that ensure high yield and purity of the compound.
化学反応の分析
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents. Major products formed from these reactions include derivatives with altered functional groups, which can further enhance the compound’s biological activity.
科学的研究の応用
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential in modulating cell function and signal transduction pathways. In medicine, this compound is being explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders. Industrial applications include its use in the development of new materials and chemical processes.
作用機序
The mechanism by which sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate exerts its effects involves interaction with specific molecular targets and pathways. It is known to modulate signal transduction pathways, affecting cell function and behavior. The compound’s structure allows it to bind to specific receptors or enzymes, thereby influencing biological processes at the molecular level.
類似化合物との比較
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or biological activities. For instance, compounds like CID 2632, CID 6540461, CID 5362065, and CID 5479530 share some structural similarities but differ in their specific biological effects and applications . The unique properties of this compound, such as its specific binding affinity and biological activity, make it a valuable compound in scientific research.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications in various fields of scientific research. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable tool in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKVDBZTXUHFO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride](/img/structure/B7881605.png)

![3-[(2R,6S)-2,6-dimethylmorpholin-4-ium-4-yl]propanoate](/img/structure/B7881616.png)

![2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one](/img/structure/B7881625.png)
![2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B7881626.png)

![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)

![2-[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]acetate](/img/structure/B7881662.png)



![(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7881696.png)
